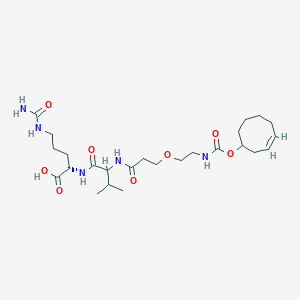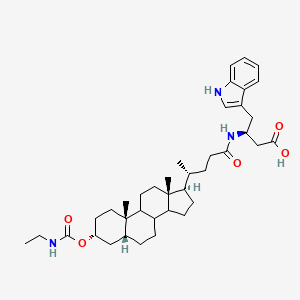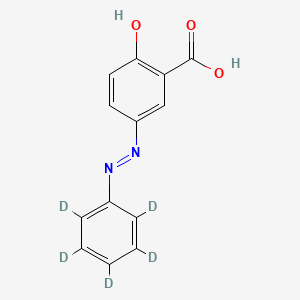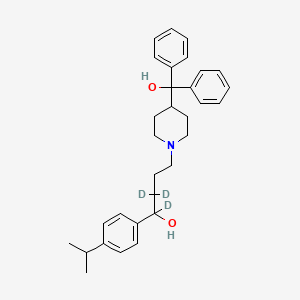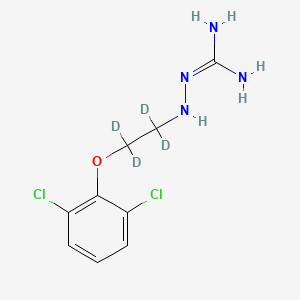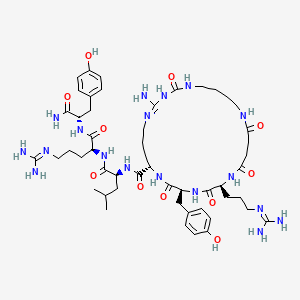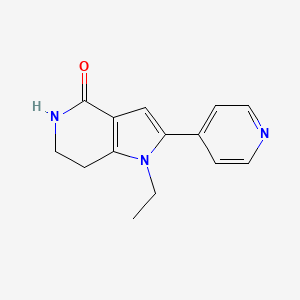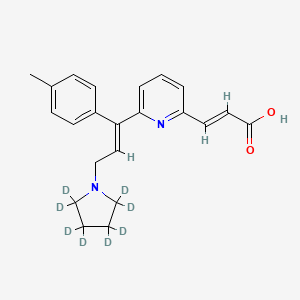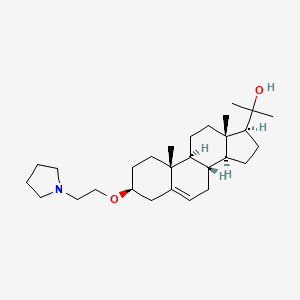
(Rac)-Tenofovir-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Tenofovir-d7 is a deuterated form of Tenofovir, an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. The “d7” denotes the presence of seven deuterium atoms, which are isotopes of hydrogen. This modification can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tenofovir-d7 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tenofovir structure. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of deuterated reagents in bulk quantities is a critical aspect of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Tenofovir-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Applications De Recherche Scientifique
(Rac)-Tenofovir-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in research on the metabolism and pharmacokinetics of antiretroviral drugs.
Medicine: Investigated for its potential to improve the efficacy and safety profile of tenofovir-based therapies.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (Rac)-Tenofovir-d7 involves its conversion to tenofovir diphosphate, which inhibits the activity of HIV reverse transcriptase and hepatitis B virus polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in the body. The presence of deuterium atoms can enhance the stability and half-life of the compound, leading to improved therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir: The non-deuterated form of (Rac)-Tenofovir-d7, widely used in antiretroviral therapy.
Tenofovir alafenamide: A prodrug of tenofovir with improved pharmacokinetic properties.
Adefovir: Another nucleotide analog used in the treatment of hepatitis B.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially lower dosing frequencies compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C9H14N5O4P |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D |
Clé InChI |
SGOIRFVFHAKUTI-JBIKYDHQSA-N |
SMILES isomérique |
[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


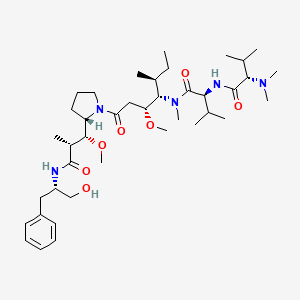
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
